Antalarmin hydrochloride

Beschreibung

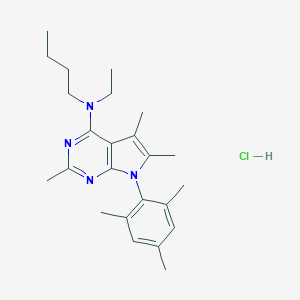

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDGXEDXEXACKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582018 | |

| Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220953-69-5 | |

| Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Antalarmin Hydrochloride: A Technical Guide to a Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are integral components of the neuroendocrine, autonomic, and behavioral responses to stress.[1] Dysregulation within this system is implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and addiction.[2][3] Antalarmin (B1665562) hydrochloride (CP-156,181) is a potent, selective, and non-peptide small molecule antagonist of the CRF1 receptor.[4] It readily crosses the blood-brain barrier and has been instrumental as a research tool in elucidating the role of the CRF1 receptor in stress-related physiology and behavior.[5] This document provides a comprehensive technical overview of Antalarmin, summarizing its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling and experimental workflows.

Mechanism of Action

Antalarmin exerts its effects by acting as a competitive antagonist at the CRF1 receptor.[6] Under conditions of stress, CRF is released from the hypothalamus and binds to CRF1 receptors, which are widely expressed in the central nervous system, including the pituitary, cortex, amygdala, and hippocampus.[7]

The activation of the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gs/adenylyl cyclase/PKA signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] This cascade ultimately results in the physiological and behavioral responses to stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates cortisol secretion from the adrenal glands (the HPA axis).[6][9]

Antalarmin competitively binds to the CRF1 receptor, preventing CRF from binding and activating the downstream signaling cascade.[2][9] This blockade effectively attenuates the release of ACTH and subsequent glucocorticoids, thereby reducing the endocrine, autonomic, and behavioral consequences of a stress response.[6][9]

Data Presentation

The following tables summarize key quantitative data for Antalarmin hydrochloride from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Ki | 1.0 nM | Human | CRF1 Receptor Binding | [10] |

| Ki | 2.7 nM | - | CRF1 Receptor Binding | [11] |

| pKb | 9.19 | Human SH-SY5Y | cAMP Functional Assay | [9] |

| Selectivity | High for CRF1 | - | No activity at CRF2 receptors | [10][11] |

Table 2: Pharmacokinetic Properties of Antalarmin

| Parameter | Value | Species | Dose & Route | Reference |

| Oral Bioavailability | 19.3% | Rhesus Macaque | 20 mg/kg, p.o. | [12] |

| Elimination Half-Life (t½) | 7.82 hours | Rhesus Macaque | 20 mg/kg, p.o. & i.v. | [12] |

| Total Clearance (CL) | 4.46 L/hr/kg | Rhesus Macaque | 20 mg/kg, p.o. & i.v. | [12] |

| Plasma Concentration (Cmax) | 76 ng/mL (at 180 min) | Rhesus Macaque | 20 mg/kg, p.o. | [12][13] |

| CSF Concentration | 9.8 ng/mL (at 180 min) | Rhesus Macaque | 20 mg/kg, p.o. | [12][13] |

| Water Solubility | < 1 µg/mL | - | - | [14] |

| pKa | 5.0 | - | - | [14] |

Table 3: Summary of In Vivo Efficacy in Animal Models

| Model / Outcome | Species | Dose Range & Route | Key Finding | Reference(s) |

| Social Stress (Intruder Paradigm) | Rhesus Macaque | 20 mg/kg, p.o. | Significantly decreased anxiety-like behaviors; reduced plasma ACTH, cortisol, and CSF CRF levels. | [12][13] |

| Elevated Plus Maze | Rat | - | Blocked the anxiogenic-like effect of CRF. | [15] |

| Defensive Withdrawal (Open Field) | Rat | - | Decreased spontaneous defensive withdrawal behavior. | [15] |

| Forced Swim Test | Rat | 3, 10, 30 mg/kg, i.p. | Did not produce antidepressant-like effects (no change in immobility); did cause a non-significant reduction in swim-induced ACTH. | [16][17] |

| Chronic Mild Stress | Mouse | 10 mg/kg, i.p. | Chronic treatment improved physical state and blunted emotional response deficits. | [18] |

| Ethanol (B145695) Self-Administration | Rat (Ethanol-Dependent) | 20 mg/kg | Selectively reduced excessive ethanol self-administration. | [10] |

| CRF-Induced Motor Activation | Rat | - | Blocked CRF-induced motor activation without causing sedation. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline generalized protocols for key experiments used to characterize Antalarmin.

Protocol: CRF1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of Antalarmin for the CRF1 receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells) to high confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

2. Competitive Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr⁰-Sauvagine) at a concentration near its Kd.

-

Increasing concentrations of Antalarmin hydrochloride (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Cell membrane preparation (typically 10-50 µg protein per well).

-

-

For total binding, omit the antagonist. For non-specific binding, add a high concentration of a non-labeled CRF agonist (e.g., 1 µM unlabeled CRF).

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

3. Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Antalarmin.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of Antalarmin that inhibits 50% of radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional cAMP Accumulation Assay

This protocol measures the ability of Antalarmin to inhibit CRF-stimulated cAMP production in whole cells.

1. Cell Culture and Plating:

-

Culture cells expressing the CRF1 receptor (e.g., HEK293-CRF1) in appropriate media.

-

Plate the cells into 96- or 384-well plates and grow to near confluency.

2. Assay Procedure:

-

Aspirate the culture medium and replace it with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Pre-incubate the cells with varying concentrations of Antalarmin hydrochloride or vehicle for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of CRF (typically the EC80 concentration, which gives 80% of the maximal response) to stimulate the cells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

3. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Enzyme-Linked Immunosorbent Assay (ELISA).

-

Luminescence-based assays.

-

4. Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of Antalarmin.

-

Use non-linear regression (sigmoidal dose-response, variable slope) to calculate the IC50 value, representing the concentration of Antalarmin that causes 50% inhibition of the CRF-stimulated cAMP response.

Protocol: Rat Forced Swim Test (FST)

The FST is a common behavioral paradigm used to screen for antidepressant-like activity.[19][20]

1. Apparatus:

-

A clear cylindrical container (e.g., 46 cm height x 20 cm diameter).[16]

-

Fill with water (24-25°C) to a depth where the rat cannot touch the bottom with its tail or feet (e.g., 30 cm).[16][21]

2. Drug Administration:

-

Administer Antalarmin (e.g., 3, 10, 30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, i.p.).[16][17]

-

A typical dosing schedule involves injections at 23.5, 5, and 1 hour prior to the test session to ensure adequate drug levels.[16]

3. Procedure:

-

Day 1 (Habituation/Pre-swim): Place each rat in the water-filled cylinder for a 15-minute session. This induces a state of "behavioral despair."[16] After the session, remove the rat, dry it with a towel, and place it in a heated cage for a short recovery period.[16]

-

Day 2 (Test Session): 24 hours after the habituation session, place the rat back into the cylinder for a 5-minute test session.[16]

-

Videotape the session from above for later scoring.

4. Behavioral Scoring:

-

A trained observer, blind to the treatment conditions, scores the 5-minute test session.

-

Measure the total duration of immobility , which is defined as the time the rat spends floating passively, making only small movements necessary to keep its head above water.

-

A significant decrease in immobility time compared to the vehicle-treated group is interpreted as an antidepressant-like effect.

5. Physiological Measures (Optional):

-

Collect tail blood samples immediately before and after the Day 2 swim session to measure plasma ACTH or corticosterone (B1669441) levels via ELISA or RIA, correlating the behavioral effects with HPA axis activity.[16][17]

Conclusion and Future Directions

Antalarmin hydrochloride has proven to be an invaluable pharmacological tool for investigating the role of the CRF1 receptor in stress, anxiety, and depression. Its high affinity and selectivity have allowed for precise dissection of CRF-mediated pathways. While preclinical studies in various animal models, particularly in primates, have shown promising anxiolytic-like effects, its efficacy in models of depression has been inconsistent.[2][13][16] The clinical development of Antalarmin itself has not progressed, but it has served as a critical prototype for the development of newer generations of CRF1 receptor antagonists.[2][22] Future research will likely focus on developing antagonists with optimized pharmacokinetic profiles and exploring their therapeutic potential in specific patient populations characterized by HPA axis hyperactivity.[3]

References

- 1. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antalarmin hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 8. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antalarmin - Wikipedia [en.wikipedia.org]

- 10. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 12. pnas.org [pnas.org]

- 13. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of the selective nonpeptide corticotropin-releasing factor receptor 1 antagonist antalarmin in the chronic mild stress model of depression in mice. | Sigma-Aldrich [sigmaaldrich.com]

- 19. scispace.com [scispace.com]

- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 21. animal.research.wvu.edu [animal.research.wvu.edu]

- 22. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Antalarmin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed as a molecular probe to investigate the role of the CRF system in stress-related disorders, it has been instrumental in elucidating the pathophysiology of anxiety, depression, and inflammatory conditions. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with Antalarmin hydrochloride. Quantitative data from various studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important research compound.

Introduction

Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, a critical component of the body's stress response.[1][2][3] Chronic hyperactivity of the HPA axis is implicated in a range of stress-related pathologies, including anxiety disorders, major depression, and irritable bowel syndrome.[1][2][4] The biological effects of CRF are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2.[5] The CRF1 receptor is predominantly expressed in the anterior pituitary, neocortex, and cerebellum, making it a key target for therapeutic intervention in stress-related disorders.[5][6]

The development of peptide-based CRF antagonists was an initial step towards modulating this system; however, their poor oral bioavailability and limited central nervous system (CNS) penetration restricted their therapeutic potential. This led to the pursuit of small, non-peptide molecules that could overcome these limitations. Antalarmin hydrochloride (chemical name: N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride) emerged from these efforts as a potent, selective, and orally active CRF1 receptor antagonist.[7][8][9] It is a close structural analog of CP-154,526, another non-peptide CRF1 antagonist, and has been shown to be easier to synthesize.[1][3]

Chemical Properties and Data

Antalarmin hydrochloride is a white to off-white crystalline solid.[10] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[3,2-e]pyrimidin-4-amine hydrochloride | [1] |

| Molecular Formula | C₂₄H₃₄N₄·HCl | [2][7] |

| Molecular Weight | 415.01 g/mol | [2][7] |

| CAS Number | 220953-69-5 | [2][7] |

| Purity | ≥98% (HPLC) | [5][7] |

| Solubility | Soluble in DMSO and ethanol. | [8][11] |

| Storage | Desiccate at +4°C | [7][11] |

Synthesis of Antalarmin Hydrochloride

General Synthetic Workflow

Caption: Generalized synthetic workflow for Antalarmin hydrochloride.

Representative Experimental Protocol

This protocol is a representative example based on general synthetic methods for pyrrolopyrimidines and should be adapted and optimized.

Step 1: Synthesis of the Pyrrolopyrimidine Core The initial steps involve the construction of the 7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidine core. This is typically achieved through a series of reactions starting with 2,4,6-trimethylaniline and a suitable pyrrole precursor, followed by cyclization to form the pyrimidine ring.

Step 2: Chlorination of the Pyrrolopyrimidine Core The hydroxyl group on the pyrimidine ring is converted to a chlorine atom, which serves as a leaving group for the subsequent amination step.

-

To a solution of the 7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate in phosphorus oxychloride (POCl₃), the mixture is refluxed for several hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).

-

The crude 4-chloro-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidine is extracted with an organic solvent (e.g., dichloromethane) and purified by column chromatography.

Step 3: Amination to form Antalarmin Base The chloro group is displaced by N-butyl-N-ethylamine to introduce the side chain.

-

A mixture of the 4-chloro-pyrrolopyrimidine intermediate, N-butyl-N-ethylamine, and a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent (e.g., N,N-dimethylformamide) is heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude Antalarmin base is purified by column chromatography.

Step 4: Formation of Antalarmin Hydrochloride The final step involves the formation of the hydrochloride salt to improve stability and solubility.

-

The purified Antalarmin base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).

-

A solution of hydrogen chloride in diethyl ether is added dropwise with stirring.

-

The resulting precipitate, Antalarmin hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Mechanism of Action

Antalarmin hydrochloride exerts its effects by acting as a selective antagonist at the CRF1 receptor.[1][2] By binding to this receptor, it competitively inhibits the binding of endogenous CRF.[2] This blockade prevents the downstream signaling cascade that is normally initiated by CRF, primarily the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][5] The inhibition of this pathway in the corticotroph cells of the anterior pituitary gland leads to a reduction in the synthesis and release of adrenocorticotropic hormone (ACTH).[1][3] Consequently, the secretion of glucocorticoids, such as cortisol, from the adrenal cortex is diminished, thereby dampening the physiological stress response mediated by the HPA axis.[1][2]

Signaling Pathway of CRF1 Receptor and Inhibition by Antalarmin

Caption: CRF1 receptor signaling pathway and its inhibition by Antalarmin.

Quantitative Data

The biological activity of Antalarmin hydrochloride has been characterized through various in vitro and in vivo studies. Key quantitative data are summarized in the tables below.

In Vitro Binding Affinity and Functional Activity

| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| Receptor Binding | Rat Frontal Cortex | Ki | 1 nM | [2][7][8] |

| cAMP Assay | Human SH-SY5Y (Neuroblastoma) | pKb | 9.19 | [1] |

Pharmacokinetic Parameters

| Species | Route of Administration | Dose | Oral Bioavailability (%) | T½ (hours) | CL (L/hr/kg) | Reference |

| Macaque | Oral | 20 mg/kg | 19 | 7.8 | 4.5 | [1][7] |

| Rat (CP-154,526) | Oral | 5 mg/kg | 27 | - | - | [1][7] |

| Rat (CP-154,526) | IV | 5 mg/kg | - | 1.5 | 4.92 | [1] |

Experimental Protocols

CRF1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Antalarmin for the CRF1 receptor.

Workflow:

Caption: Workflow for a CRF1 receptor binding assay.

Methodology:

-

Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled CRF (e.g., [¹²⁵I]Tyr-oCRF), and varying concentrations of Antalarmin hydrochloride. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled CRF).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Antalarmin concentration. Calculate the IC₅₀ value (the concentration of Antalarmin that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This protocol measures the ability of Antalarmin to antagonize CRF-induced cAMP production in a cell-based assay.

Workflow:

Caption: Workflow for a functional cAMP assay.

Methodology:

-

Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the CRF1 receptor (e.g., human neuroblastoma SH-SY5Y cells) in appropriate media.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of Antalarmin hydrochloride in assay buffer for a specified time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of CRF (typically the EC₈₀ concentration for cAMP production) to the wells and incubate for a further specified time (e.g., 15 minutes) at 37°C.

-

cAMP Measurement: Terminate the stimulation and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the Antalarmin concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The pKb, a measure of antagonist affinity, can then be calculated.

In Vivo Inhibition of Stress-Induced ACTH Release

This protocol assesses the in vivo efficacy of Antalarmin in a rat model of stress.

Workflow:

Caption: Workflow for an in vivo ACTH release inhibition assay.

Methodology:

-

Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats to the housing conditions for at least one week before the experiment.

-

Drug Administration: Administer Antalarmin hydrochloride (e.g., 20 mg/kg) or vehicle (e.g., a solution of ethanol, emulphor, and water) via the desired route (e.g., intraperitoneal injection) at a specified time before stress induction.

-

Stress Induction: Subject the animals to a standardized stressor. For example, in a social stress paradigm, an unfamiliar male rat is introduced into an adjacent cage.[1]

-

Blood Collection: Collect blood samples at baseline and at various time points during and after the stressor via a tail-nick or an indwelling catheter. Collect the blood into tubes containing EDTA to prevent coagulation.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

ACTH Measurement: Measure the concentration of ACTH in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the plasma ACTH levels between the Antalarmin-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if Antalarmin significantly attenuates the stress-induced rise in ACTH.

Conclusion

Antalarmin hydrochloride has proven to be an invaluable pharmacological tool for investigating the role of the CRF1 receptor in the central and peripheral nervous systems. Its development as a non-peptide antagonist with good oral bioavailability represented a significant advancement in the field. The in-depth understanding of its synthesis, mechanism of action, and biological effects, as detailed in this guide, provides a solid foundation for researchers and drug development professionals working on novel therapeutics for stress-related disorders. The experimental protocols and visualized workflows presented herein offer a practical resource for the continued exploration of the CRF system and the development of next-generation CRF1 receptor antagonists.

References

- 1. pnas.org [pnas.org]

- 2. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO1994013676A1 - Pyrrolopyrimidines as crf antagonists - Google Patents [patents.google.com]

- 7. Antalarmin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. raybiotech.com [raybiotech.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. cosmobio.co.jp [cosmobio.co.jp]

Pharmacological Profile of Antalarmin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1).[1][2][3] Extensive preclinical research has demonstrated its ability to attenuate the physiological and behavioral responses to stress, positioning it as a valuable tool for investigating the role of the CRH system in stress-related disorders and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the pharmacological profile of Antalarmin hydrochloride, including its mechanism of action, receptor binding affinity, in vitro and in vivo effects, and pharmacokinetic properties. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development.

Introduction

Corticotropin-releasing hormone (CRH) is a key mediator of the endocrine, autonomic, and behavioral responses to stress, primarily through its interaction with the CRHR1 receptor.[2][4] Dysregulation of the CRH system has been implicated in the pathophysiology of various conditions, including anxiety, depression, and inflammatory disorders.[5] Antalarmin hydrochloride (also known as CP-156,181) is a pyrrolopyrimidine compound that acts as a selective antagonist at the CRHR1 receptor, thereby blocking the downstream effects of CRH.[5][6] Its utility as a research tool and potential therapeutic has been explored in a variety of preclinical models.

Mechanism of Action

Antalarmin hydrochloride exerts its pharmacological effects by competitively binding to the CRHR1 receptor, preventing the endogenous ligand, CRH, from activating it.[5] This antagonism blocks the initiation of downstream signaling cascades typically triggered by CRH, most notably the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] By inhibiting this primary signaling pathway, Antalarmin effectively blunts the physiological stress response, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[3][5]

CRHR1 Signaling Pathway

The activation of the CRHR1 receptor by CRH initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway and the point of intervention by Antalarmin.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Antalarmin hydrochloride, providing a comparative overview of its binding affinity, functional potency, and pharmacokinetic parameters.

Table 1: Receptor Binding Affinity

| Tissue/Cell Line | Species | Ki (nM) | Reference(s) |

| Pituitary | Rat | 1.9 | [5] |

| Frontal Cortex | Rat | 1.4 | [5] |

| Cerebellum | Rat | 1.3 | [7] |

| Human Clone | - | 6 | [5] |

| Overall | - | 1 | [1][2][3] |

Table 2: In Vitro Functional Activity

| Assay | Cell Line | Parameter | Value | Reference(s) |

| cAMP Inhibition | Human SH-SY5Y | pKb | 9.19 | [5] |

| CRH-induced ACTH release | Rat anterior pituitary cells | Inhibition | Yes | [5] |

| Cortisol synthesis and release | Human adrenal cells | Inhibition | Yes | [5] |

Table 3: Pharmacokinetic Parameters

| Species | Dose & Route | Oral Bioavailability (%) | T1/2 (hours) | Total Clearance (L/hr/kg) | Reference(s) |

| Macaque | 20 mg/kg p.o. | 19 | 7.8 | 4.5 | [8] |

| Rat | 5 mg/kg p.o. (CP-154,526*) | 27 | 1.5 | 36 ml/min/kg | [8] |

*Data for the close analog CP-154,526.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of Antalarmin hydrochloride.

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of Antalarmin to the CRHR1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human or rat CRHR1 receptor (e.g., CHO or IMR-32 cells) to confluency.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-ovine CRH) and a range of concentrations of Antalarmin hydrochloride.

-

Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the Antalarmin concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Antalarmin that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol describes a method to assess the functional antagonism of Antalarmin on CRH-stimulated cAMP production.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line endogenously or recombinantly expressing the CRHR1 receptor (e.g., human neuroblastoma SH-SY5Y cells) in 96-well plates.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of Antalarmin hydrochloride for a specified duration (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of CRH (typically the EC80 concentration to elicit a robust but submaximal response).

-

Incubate for a further period (e.g., 15-30 minutes) to allow for cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Measurement and Data Analysis:

-

Quantify the amount of cAMP in the cell lysates using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Plot the cAMP concentration against the logarithm of the Antalarmin concentration to generate an inhibition curve.

-

Determine the IC50 value for the inhibition of CRH-stimulated cAMP production.

-

In Vivo Models of Stress and Anxiety

Antalarmin has been evaluated in numerous animal models to assess its anxiolytic and anti-stress properties. A representative protocol for the elevated plus-maze test in rats is described below.

Methodology:

-

Animals:

-

Use adult male rats (e.g., Wistar or Sprague-Dawley). House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Drug Administration:

-

Dissolve Antalarmin hydrochloride in a suitable vehicle (e.g., a mixture of ethanol (B145695), emulphor, and water).

-

Administer Antalarmin (e.g., 5, 10, 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the behavioral test.[1]

-

-

Elevated Plus-Maze Test:

-

The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

-

Data Analysis:

-

Anxiolytic-like effects are indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms in the Antalarmin-treated group compared to the vehicle-treated group.

-

In Vivo Pharmacological Effects

-

Stress and Anxiety: Antalarmin has been shown to reduce anxiety-like behaviors in various animal models, including the elevated plus-maze and defensive withdrawal tests.[1][8] It also blocks the anxiogenic effects of exogenously administered CRH.[1] In primates, oral administration of Antalarmin significantly attenuated behavioral, neuroendocrine, and autonomic responses to social stress.[9]

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis: Antalarmin effectively suppresses CRH-induced ACTH release in vivo.[5] Chronic administration has been shown to reduce basal ACTH and corticosterone (B1669441) levels in rats.[5]

-

Inflammation: Antalarmin exhibits anti-inflammatory properties. It has been shown to inhibit carrageenan-induced inflammation and CRH-stimulated mast cell degranulation in rats.[5]

-

Addiction: Studies have indicated that Antalarmin may have a role in modulating addictive behaviors. It has been shown to reduce self-administration of ethanol in dependent rodents.[5]

Conclusion

Antalarmin hydrochloride is a well-characterized, potent, and selective CRHR1 receptor antagonist. Its robust pharmacological profile, demonstrated through extensive in vitro and in vivo studies, establishes it as an invaluable tool for elucidating the role of the CRH system in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of CRHR1 antagonism for the treatment of stress-related disorders.

References

- 1. New signaling mechanism of the corticotropin-releasing hormone type 1 receptor [psych.mpg.de]

- 2. benchchem.com [benchchem.com]

- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Preformulation and pharmacokinetic studies on antalarmin: a novel stress inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CRH Receptor Signalling: Potential Roles in Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antalarmin - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

Technical Guide: Antalarmin Hydrochloride Binding Affinity for the CRF1 Receptor

This document provides a comprehensive technical overview of the binding characteristics of Antalarmin hydrochloride, a non-peptide antagonist, for the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Quantitative Binding Affinity Data

Antalarmin hydrochloride exhibits high affinity for the CRF1 receptor. The binding affinity has been quantified across various experimental models, and the key parameters (Kᵢ, IC₅₀, and pKₑ) are summarized below. The Kᵢ value, or inhibition constant, represents the concentration of the ligand that will bind to half the available receptors at equilibrium in the absence of the agonist or radioligand. Lower Kᵢ values are indicative of higher binding affinity.

| Parameter | Value (nM) | Cell Line / Tissue | Assay Type | Reference |

| Kᵢ | 1.0 | - | Radioligand Binding | [1][2] |

| Kᵢ | 2.7 | - | Radioligand Binding | [3] |

| Kᵢ | 1.4 | Rat Frontal Cortex | Radioligand Binding | [4] |

| Kᵢ | 1.9 | Rat Pituitary | Radioligand Binding | [4] |

| Kᵢ | 6 | Human Cloned Receptor | Radioligand Binding | [4] |

| IC₅₀ | 3 | Human CRF1 Receptor | Radioligand Binding ([¹²⁵I]sauvagine) | [5] |

| IC₅₀ | 16.6 - 18.6 | HEK293 cells expressing CRF1 | Radioligand Binding ([¹²⁵I]-Tyr⁰-sauvagine) | [6] |

| Kₑ | ~0.65 | Human SH-SY5Y Neuroblastoma | Functional (cAMP) | [7] |

Note: The Kₑ (equilibrium dissociation constant) was calculated from a pKₑ value of 9.19.[4][7] IC₅₀ values are dependent on the concentration of the competing radioligand used in the assay.

CRF1 Receptor Signaling Pathways

The CRF1 receptor is a Class B G protein-coupled receptor (GPCR) that can couple to multiple G proteins to initiate diverse intracellular signaling cascades.[8] Antalarmin acts by competitively blocking the binding of endogenous ligands like CRF, thereby inhibiting these downstream pathways. The primary and alternative signaling pathways are outlined below.

Experimental Protocols

The binding affinity of Antalarmin is primarily determined using competitive radioligand binding assays and validated with functional assays that measure the downstream consequences of receptor activation.

This assay directly measures the ability of Antalarmin to compete with a radiolabeled ligand for binding to the CRF1 receptor.

Objective: To determine the inhibition constant (Kᵢ) of Antalarmin for the CRF1 receptor.

Materials:

-

Biological Source: Cell membranes prepared from a stable cell line expressing the human CRF1 receptor (e.g., HEK293 cells).[6]

-

Radioligand: A high-affinity CRF1 receptor ligand labeled with a radioisotope, such as [¹²⁵I]-Sauvagine or [¹²⁵I]-Tyr⁰-sauvagine.[5][6]

-

Test Compound: Antalarmin hydrochloride dissolved in a suitable vehicle.

-

Non-specific Binding Control: A high concentration of a non-labeled CRF agonist (e.g., Sauvagine) to determine background signal.[5]

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) containing appropriate salts and protease inhibitors.

-

Instrumentation: Scintillation counter or gamma counter.

Methodology:

-

Membrane Preparation: Culture CRF1-expressing cells and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a series of tubes or a microplate, combine:

-

A fixed concentration of the radioligand (typically at or below its Kₑ value).[5]

-

A range of increasing concentrations of Antalarmin.

-

The prepared cell membranes.

-

Control tubes for total binding (no Antalarmin) and non-specific binding (with excess unlabeled agonist).

-

-

Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient period to reach binding equilibrium (e.g., 120 minutes).[5]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the cell membranes.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis:

-

Calculate the specific binding at each Antalarmin concentration by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the logarithm of the Antalarmin concentration to generate a competition curve.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of Antalarmin that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation :[7]

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

-

-

This assay measures the ability of Antalarmin to inhibit the functional response of the CRF1 receptor, which is typically an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the functional inhibitory potency (pKₑ or IC₅₀) of Antalarmin.

Methodology:

-

Cell Culture: Plate cells endogenously or recombinantly expressing the CRF1 receptor (e.g., human SH-SY5Y neuroblastoma cells) in a multi-well plate.[4][7]

-

Pre-incubation: Pre-incubate the cells with increasing concentrations of Antalarmin for a defined period.

-

Stimulation: Add a fixed concentration of a CRF1 agonist (e.g., CRF) to stimulate the receptors and induce cAMP production.

-

Lysis and Detection: After stimulation, lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP levels against the logarithm of the Antalarmin concentration. Fit the data to determine the IC₅₀, which can be used to calculate the equilibrium dissociation constant (Kₑ) for the antagonist.

References

- 1. Antalarmin hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 2. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. Antalarmin - Wikipedia [en.wikipedia.org]

- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Antalarmin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRF1).[1][2][3] As a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the CRF1 receptor is a significant target for therapeutic intervention in stress-related disorders such as anxiety and depression.[4] Antalarmin blocks the action of corticotropin-releasing hormone (CRH), thereby reducing the release of adrenocorticotropic hormone (ACTH) in response to stress.[1] This technical guide provides a comprehensive overview of the in vitro characterization of Antalarmin hydrochloride, detailing its binding affinity, functional antagonism, and the experimental protocols used for its evaluation.

Quantitative Data Summary

The in vitro activity of Antalarmin hydrochloride has been quantified through various binding and functional assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: CRF1 Receptor Binding Affinity of Antalarmin Hydrochloride

| Tissue/Cell Line | Radioligand | Parameter | Value (nM) | Reference |

| Rat Pituitary | - | Ki | 1.9 | [1] |

| Rat Frontal Cortex | - | Ki | 1.4 | [1] |

| Human Clone | - | Ki | 6 | [1] |

| General | - | Ki | 1 | [2][3] |

| Rat Pituitary | - | IC50 | 0.04 | [1] |

| General | [125I]sauvagine | IC50 | 3 | [5] |

Table 2: Functional Antagonism of Antalarmin Hydrochloride

| Cell Line | Assay Type | Parameter | Value | Reference |

| Human SH-SY5Y (Neuroblastoma) | cAMP | pKb | 9.19 | [1] |

Signaling Pathway

Antalarmin hydrochloride exerts its effect by antagonizing the CRF1 receptor, which is predominantly coupled to a stimulatory G-protein (Gs). Upon activation by its endogenous ligand, CRH, the CRF1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Antalarmin blocks this signaling cascade.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

CRF1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of Antalarmin hydrochloride for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat frontal cortex) or cells expressing the CRF1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[6]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[7]

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).[7] Store aliquots at -80°C.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]sauvagine or [¹²⁵I]ovine CRF), and varying concentrations of Antalarmin hydrochloride.[5][8]

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled CRF1 receptor antagonist.[7]

-

Incubate the mixture at room temperature for a sufficient period to reach equilibrium (e.g., 2 hours).[9]

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., pre-soaked with polyethyleneimine) using a cell harvester.[9] This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[9]

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Antalarmin concentration.

-

Determine the IC50 value (the concentration of Antalarmin that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

cAMP Functional Assay

This assay measures the ability of Antalarmin hydrochloride to antagonize the CRF-induced production of cyclic AMP (cAMP) in whole cells.

Experimental Workflow:

Methodology:

-

Cell Preparation:

-

Culture cells endogenously expressing the CRF1 receptor (e.g., human SH-SY5Y neuroblastoma cells) or cells stably transfected with the CRF1 receptor in appropriate culture medium.[1]

-

Seed the cells into multi-well plates and allow them to adhere and grow to a suitable confluency.

-

-

Functional Assay:

-

Wash the cells with an assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Pre-incubate the cells with varying concentrations of Antalarmin hydrochloride for a defined period (e.g., 30 minutes).[10]

-

Stimulate the cells with a fixed concentration of a CRF agonist (e.g., CRH or urocortin) at its EC80 concentration (the concentration that elicits 80% of the maximal response).

-

Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.[11]

-

-

cAMP Detection:

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the Antalarmin concentration.

-

Determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

-

The antagonist potency can also be expressed as the pKb, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).

-

Conclusion

Antalarmin hydrochloride is a well-characterized, high-affinity antagonist of the CRF1 receptor. The in vitro data consistently demonstrate its ability to bind to the CRF1 receptor and functionally inhibit its signaling through the cAMP pathway. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Antalarmin and the discovery of new CRF1 receptor modulators for the treatment of stress-related disorders.

References

- 1. A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay | Revvity [revvity.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 8. In vitro pharmacological profile of nonpeptide CRF1 receptor antagonists, CRA1000 and CRA1001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. benchchem.com [benchchem.com]

Antalarmin Hydrochloride's Effect on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

This technical guide provides a comprehensive overview of the pharmacological effects of antalarmin (B1665562) hydrochloride, a selective non-peptide corticotropin-releasing hormone receptor 1 (CRF1) antagonist, on the hypothalamic-pituitary-adrenal (HPA) axis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of stress-related disorders and neuroendocrinology.

Introduction: The HPA Axis and the Role of CRF1 Antagonism

The hypothalamic-pituitary-adrenal (HPA) axis is a fundamental neuroendocrine system responsible for orchestrating the body's response to stress. Upon exposure to a stressor, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing factor (CRF).[1] CRF binds to its primary receptor, the CRF1 receptor, in the anterior pituitary gland.[2] This binding event triggers the synthesis and release of adrenocorticotropic hormone (ACTH) into the systemic circulation.[1][3] ACTH then stimulates the adrenal cortex to produce and secrete glucocorticoids, such as cortisol in primates and corticosterone (B1669441) in rodents.[1]

Chronic hyperactivity of the HPA axis and elevated CRF levels are implicated in the pathophysiology of several stress-related conditions, including anxiety, depression, and irritable bowel syndrome.[3][4][5] Consequently, antagonizing the CRF1 receptor presents a promising therapeutic strategy for mitigating the downstream effects of excessive CRF signaling. Antalarmin is a potent and selective, non-peptide antagonist of the CRF1 receptor, which has been instrumental in elucidating the role of the CRF system in stress responses.[6]

Mechanism of Action of Antalarmin Hydrochloride

Antalarmin hydrochloride functions as a competitive antagonist at the CRF1 receptor.[7] It is a pyrrolopyrimidine compound that exhibits high binding affinity for the CRF1 receptor, thereby preventing the endogenous ligand, CRF, from binding and initiating the downstream signaling cascade that leads to ACTH release.[7] Its selectivity for the CRF1 receptor over the CRF2 receptor subtype makes it a valuable tool for isolating the specific physiological functions mediated by CRF1.[8] By blocking the CRF1 receptor in the anterior pituitary, antalarmin effectively suppresses CRF-induced ACTH secretion and, consequently, attenuates the activation of the entire HPA axis.[3]

CRF1 Receptor Signaling and Antalarmin's Point of Intervention

The CRF1 receptor is a G protein-coupled receptor (GPCR) predominantly linked to a stimulatory G-protein (Gs).[2][9] Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA).[4][10] This primary signaling pathway is responsible for stimulating the synthesis and release of ACTH from pituitary corticotropes. Antalarmin physically occupies the CRF binding site on the receptor, preventing this conformational change and subsequent G-protein activation.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for antalarmin hydrochloride from various in vitro and in vivo studies.

| Parameter | Value | Species / Model | Dosage / Conditions | Reference |

| Binding Affinity (Ki) | 1 nM | Rat Brain | In vitro binding assay | [6] |

| Binding Affinity (Ki) | 2.7 nM | Human Receptor | In vitro binding assay | [8] |

| IC50 (vs. BMK-I-152) | ~12-fold higher | Human CRF1R | Ca2+ antagonism assay | [11] |

| Oral Bioavailability | 19.3% | Rhesus Macaque | 20 mg/kg, p.o. | [12] |

| Elimination Half-life (t1/2) | 7.82 hours | Rhesus Macaque | 20 mg/kg, p.o. | [12][13] |

| Effect on Plasma ACTH | ↓ from 75.8 to 54.9 pg/mL | Rhesus Macaque | 20 mg/kg, p.o. (vs. placebo) | [12][13] |

| Effect on Plasma Cortisol | ↓ from 45.0 to 35.2 µg/dL | Rhesus Macaque | 20 mg/kg, p.o. (vs. placebo) | [12][13] |

| Effect on CSF CRH | ↓ from 101.5 to 73.9 pg/mL | Rhesus Macaque | 20 mg/kg, p.o. (vs. placebo) | [12][13] |

| Effect on Basal ACTH | Significant decrease | Rat | Chronic (8 weeks) | [14] |

| Effect on Basal Corticosterone | Significant decrease | Rat | Chronic (8 weeks) | [14] |

| Effect on Stress-Induced ACTH | No effect | Rat (Inescapable Shock) | 20 mg/kg, i.p. | [15] |

| Effect on Stress-Induced ACTH | Minor, non-significant decrease | Rat (Forced Swim) | 3-30 mg/kg, i.p. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols for evaluating the effect of antalarmin on the HPA axis.

This protocol is adapted from studies using rhesus macaques to assess the effects of antalarmin on the HPA axis response to a psychosocial stressor.[12][13]

-

Subjects: Adult male rhesus macaques (n=6-8), housed according to ethical guidelines.

-

Drug Administration: A flavored tablet containing either antalarmin (20 mg/kg) or a placebo is administered orally (p.o.) after an overnight fast.

-

Stressor (Intruder Paradigm): Approximately 180 minutes post-administration, an unfamiliar male macaque is introduced into an adjacent, visible cage for 30 minutes. This serves as an intense, reliable social stressor.

-

Sample Collection: Immediately following the 30-minute stress period, animals are anesthetized (e.g., ketamine HCl, 15 mg/kg, i.m.). Femoral venous blood is collected for plasma ACTH and cortisol analysis. Cisternal cerebrospinal fluid (CSF) may also be collected for CRH measurement.

-

Hormonal Assays:

-

ACTH and Cortisol: Plasma concentrations are determined using standard radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

-

CRH: CSF CRH levels are measured by RIA.

-

-

Data Analysis: Hormone levels between the antalarmin and placebo groups are compared using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of HPA axis attenuation.

Rodent models are frequently used for initial screening and mechanistic studies.[1][14][15]

-

Subjects: Adult male Sprague-Dawley or Wistar rats.

-

Drug Administration: Antalarmin is typically dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at doses ranging from 10-30 mg/kg, usually 30-60 minutes before the stressor.

-

Stressors:

-

Forced Swim Test: Rats are placed in a cylinder of water from which they cannot escape for a period of 5-15 minutes.[1]

-

Immobilization Stress: Rats are placed in a restrainer that restricts movement for a period of 30-60 minutes.[14]

-

Footshock Stress: Animals receive a series of mild, inescapable footshocks.[15]

-

-

Sample Collection: Immediately following the stressor, animals are rapidly euthanized, and trunk blood is collected. Blood is centrifuged to separate plasma.

-

Hormonal Assays: Plasma ACTH and corticosterone levels are quantified using commercially available RIA or ELISA kits.

-

Data Analysis: Results are compared between vehicle-treated and antalarmin-treated groups under both basal and stressed conditions.

References

- 1. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 3. Antalarmin - Wikipedia [en.wikipedia.org]

- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone (CRH) receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 11. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Chronic administration of the non-peptide CRH type 1 receptor antagonist antalarmin does not blunt hypothalamic-pituitary-adrenal axis responses to acute immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.sahmri.org.au [research.sahmri.org.au]

Preclinical Profile of Antalarmin Hydrochloride: A Technical Guide to its Anxiolytic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antalarmin hydrochloride is a non-peptide, selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRH and its receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and are centrally involved in the neurobiological response to stress. Dysregulation of the CRH system has been implicated in the pathophysiology of anxiety and mood disorders, making the CRHR1 a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical studies investigating the anxiolytic-like effects of Antalarmin hydrochloride. The following sections detail the quantitative data from key behavioral and physiological studies, in-depth experimental protocols, and the underlying signaling pathways.

Mechanism of Action: CRHR1 Antagonism

Antalarmin exerts its anxiolytic effects by blocking the binding of Corticotropin-Releasing Hormone (CRH) to its primary receptor, CRHR1. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRH, initiates a cascade of intracellular signaling events primarily through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), and other kinases such as Extracellular signal-regulated kinase (ERK). By preventing the initial binding of CRH, Antalarmin effectively dampens this stress-induced signaling cascade, leading to a reduction in anxious behaviors and physiological stress responses.[1][2]

Quantitative Data from Preclinical Studies

The anxiolytic potential of Antalarmin has been evaluated in various animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of Antalarmin on Anxiety-Like Behaviors in a Primate Social Stress Model

| Species | Behavioral Endpoint | Vehicle/Control | Antalarmin (20 mg/kg, oral) | Percentage Change | p-value | Reference |

| Rhesus Macaque | Behavioral Index of Anxiety (events/30 min) | 40.53 ± 6.31 | 23.17 ± 1.31 | -42.8% | p = 0.02 | [3][4] |

| Rhesus Macaque | Exploration (events/30 min) | 3.07 ± 1.22 | 5.38 ± 1.50 | +75.2% | p = 0.02 | [3][4] |

Table 2: Effects of Antalarmin on Hormonal and Neurochemical Responses to Social Stress in Primates

| Species | Analyte | Vehicle/Control | Antalarmin (20 mg/kg, oral) | Percentage Change | p-value | Reference |

| Rhesus Macaque | Plasma ACTH (pg/mL) | 67.5 ± 4.52 | 45.5 ± 3.99 | -32.6% | p = 0.003 | [3][4] |

| Rhesus Macaque | Plasma Cortisol (µg/dL) | 44.95 ± 1.55 | 35.23 ± 2.34 | -21.6% | p = 0.02 | [3][4] |

| Rhesus Macaque | Cerebrospinal Fluid CRH (pg/mL) | 101.5 ± 15.0 | 73.88 ± 5.28 | -27.2% | p = 0.04 | [3][4] |

| Rhesus Macaque | Plasma Norepinephrine (pg/mL) | 338.8 ± 37.5 | 234.2 ± 18.07 | -30.9% | p = 0.03 | [4] |

| Rhesus Macaque | Plasma Epinephrine (pg/mL) | 171.6 ± 17.74 | 94.18 ± 18.14 | -45.1% | p = 0.017 | [4] |

Table 3: Effects of Antalarmin in Rodent Models of Anxiety

| Species | Model | Behavioral Endpoint | Vehicle/Control | Antalarmin | Key Finding | Reference |

| Rat | Elevated Plus Maze | Time in Open Arms | - | 20 mg/kg, i.p. | Blocked CRF-induced decrease in open arm time. | |

| Mouse | Elevated Plus Maze | Time in Open Arm | Isolation Stress: Reduced | 20 mg/kg, i.p. | Significantly increased open arm time in stressed mice. | [1] |

| Rat | Fear Conditioning | Conditioned Freezing | - | 10 mg/kg, i.p. | Significantly attenuated conditioned fear responses. | [5][6] |

| Rat | Defensive Withdrawal | Spontaneous Withdrawal | - | - | Decreased spontaneous defensive withdrawal behavior. |

Experimental Protocols

Primate Social Stress Test (Intruder Paradigm)

-

Animals: Adult male rhesus macaques.

-

Drug Administration: Antalarmin (20 mg/kg) or vehicle was administered orally. In some studies, intravenous administration of Antalarmin dissolved in ethanol/cremophor/water (5:5:90, vol/vol/vol) was used for pharmacokinetic analysis.[3]

-

Procedure:

-

Two unfamiliar male rhesus macaques are placed in adjacent cages separated by a transparent Plexiglas screen.

-

This setup provokes intense social stress, eliciting a range of anxiety- and aggression-related behaviors.

-

Behavioral responses are recorded for a set period (e.g., 30 minutes).

-

Key behaviors quantified include body tremors, grimacing, teeth gnashing, urination, defecation (as indicators of anxiety), and exploratory and sexual behaviors.

-

-

Physiological Measures: Blood and cerebrospinal fluid samples are collected to measure levels of ACTH, cortisol, CRH, norepinephrine, and epinephrine.

Elevated Plus Maze (EPM)

-

Animals: Adult male rats or mice.

-

Drug Administration: Antalarmin is typically administered intraperitoneally (i.p.) at doses ranging from 5 to 20 mg/kg, 30-60 minutes prior to testing. The vehicle commonly used is a suspension in 10% Tween 80 in distilled water.

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Animals are placed in the center of the maze, facing an open arm.

-

They are allowed to freely explore the maze for a 5-minute session.

-

An automated tracking system or a trained observer records the time spent in and the number of entries into the open and closed arms.

-

-

Interpretation: Anxiolytic compounds increase the time spent in and/or the number of entries into the open arms.

Fear Conditioning

-

Animals: Adult male rats.

-

Drug Administration: Antalarmin (e.g., 10 mg/kg, i.p.) or vehicle is administered prior to the conditioning or recall session. In one cited study, two injections were given before the training and testing sessions.[5][6]

-

Procedure:

-

Conditioning Phase: A neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild foot shock.

-

Recall/Test Phase: The animal is re-exposed to the conditioning context or the CS alone.

-

Measurement: The primary behavioral measure is "freezing," a species-specific fear response characterized by the absence of all movement except for respiration. The duration or percentage of time spent freezing is quantified.

-

-

Interpretation: A reduction in freezing behavior during the recall phase indicates an attenuation of the conditioned fear response.

Signaling Pathways and Visualizations

The anxiolytic effects of Antalarmin are rooted in its ability to modulate the CRH-R1 signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways.

References

- 1. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The effect of a corticotropin-releasing factor receptor 1 antagonist on the fear conditioning response in low- and high-anxiety rats after chronic corticosterone administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Antalarmin Hydrochloride: A Technical Whitepaper on its Potential in Depression Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Antalarmin (B1665562) hydrochloride, a selective, non-peptide corticotropin-releasing hormone (CRH) type 1 receptor antagonist. It details its mechanism of action, summarizes key preclinical findings in depression models, outlines experimental protocols, and explores its potential as a therapeutic agent for stress-related mood disorders.

Introduction: Targeting the Stress Axis in Depression

Major depressive disorder is frequently associated with the dysregulation of the body's primary stress response system, the Hypothalamic-Pituitary-Adrenal (HPA) axis.[1] Chronic stress can lead to hyperactivity of this axis, resulting in elevated levels of CRH, the principal initiator of the stress cascade.[1][2] CRH, released from the hypothalamus, stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH), which in turn prompts the adrenal glands to release glucocorticoids like cortisol.[3] Persistent elevation of these hormones is linked to many of the neurobiological and symptomatic features of depression.[2][3] This has led to the hypothesis that antagonizing the CRH type 1 (CRF1) receptor could normalize HPA axis function and offer a novel therapeutic strategy for depression. Antalarmin has emerged as a key tool in investigating this hypothesis.[2][4]

Antalarmin Hydrochloride: A Profile

Antalarmin (CP-156,181) is a non-peptide, lipophilic pyrrolopyrimidine compound that acts as a selective and potent antagonist of the CRF1 receptor.[2][5] Its structure allows it to cross the blood-brain barrier, enabling it to act on central CRF1 receptors that mediate behavioral, endocrine, and autonomic responses to stress.[5][6]

-

IUPAC Name: N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[3,2-e]pyrimidin-4-amine[2]

-

Molecular Formula: C24H34N4[2]

-

Molar Mass: 378.564 g·mol−1[2]

Mechanism of Action

Antalarmin exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the actions of endogenous CRH. This antagonism directly modulates the HPA axis and associated signaling pathways.

By blocking the CRF1 receptor in the anterior pituitary, Antalarmin inhibits the release of ACTH, which subsequently reduces the secretion of glucocorticoids from the adrenal glands.[2] In vivo studies have consistently demonstrated that Antalarmin can attenuate stress-induced elevations in plasma ACTH and cortisol.[2][5] While it effectively blunts the HPA response to a stressor, some studies suggest that chronic administration does not impair the axis's overall physiological functioning or cause adrenal insufficiency.[7][8] However, long-term (8-week) treatment in rats has been shown to lower basal ACTH and corticosterone (B1669441) concentrations.[8]

The CRF1 receptor is a G-protein-coupled receptor (GPCR) primarily linked to the Gs-adenylate cyclase signaling pathway.[9] Activation by CRH initiates a cascade that ultimately influences neuronal activity and gene expression. Antalarmin's blockade of this initial step prevents these downstream effects. Interestingly, some research suggests Antalarmin can exhibit different modes of action, acting as a competitive antagonist for receptor coupling to Gs proteins but as a noncompetitive antagonist for Gi activation.[10]

Quantitative Data from Preclinical Studies

Antalarmin has been evaluated in numerous preclinical models. The quantitative data below highlight its pharmacokinetic properties and efficacy in key studies.

| Species | Compound | Dose & Route | Oral Bioavailability (%) | Elimination Half-life (t½) | Key Findings & Reference |

| Rhesus Macaque | Antalarmin | 20 mg/kg, p.o. | 19.3%[7] | 7.8 hours[5][7] | Attained significant concentrations in both plasma and cerebrospinal fluid (CSF).[5][7] |

| Sprague-Dawley Rat | CP-154,526 | 5 mg/kg, p.o. | 27%[2] | Not specified | Good blood-brain barrier penetrance observed.[2] |

| Sprague-Dawley Rat | CP-154,526 | 5 mg/kg, i.v. | N/A | 1.5 hours[2] | Demonstrated a large volume of distribution, indicating extensive tissue binding.[2] |